molecular formula C21H19N3OS2 B289997 9-(4-methoxyphenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

9-(4-methoxyphenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

Katalognummer: B289997
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: VDQFRMIWPHNUIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether is a complex heterocyclic compound. It is characterized by its unique structure, which includes a pyrimido-thieno-quinoline core fused with a phenyl ether group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Eigenschaften

Molekularformel

C21H19N3OS2

Molekulargewicht

393.5 g/mol

IUPAC-Name

9-(4-methoxyphenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

InChI

InChI=1S/C21H19N3OS2/c1-25-13-9-7-12(8-10-13)16-14-5-3-4-6-15(14)24-20-17(16)18-19(27-20)21(26-2)23-11-22-18/h7-11H,3-6H2,1-2H3

InChI-Schlüssel

VDQFRMIWPHNUIQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)SC)SC3=NC5=C2CCCC5

Kanonische SMILES

COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)SC)SC3=NC5=C2CCCC5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether typically involves multi-step organic reactionsCommon reagents used in these reactions include ortho esters, hydrazinyl compounds, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ether or quinoline core .

Wissenschaftliche Forschungsanwendungen

Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether is unique due to its fused pyrimido-thieno-quinoline core and the presence of both methylsulfanyl and phenyl ether groups. This unique structure contributes to its diverse chemical reactivity and potential pharmacological applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.